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molecular formula C8H8N2O3 B8670915 Methyl 4-formamidopyridine-2-carboxylate CAS No. 71469-94-8

Methyl 4-formamidopyridine-2-carboxylate

Cat. No. B8670915
M. Wt: 180.16 g/mol
InChI Key: KZRZHJNHBQTQHU-UHFFFAOYSA-N
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Patent
US04395411

Procedure details

A mixture of formic acid (20 g.) and acetic anhydride (41.3 g.) was stirred for 30 minutes at 50° C. and thereto was added methyl 4-amino-2-pyridinecarboxylate (11 g.) at ambient temperature, and then the mixture was stirred for 2 hours at 70°-75° C. After the removal of the solvent from the reaction mixture, the residue was recrystallized from ethanol (160 ml.) to give a pale yellow powder of methyl 4-formamido-2-pyridinecarboxylate (8.3 g.), mp. 185° to 186.5° C.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
41.3 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](OC(=O)C)(=[O:3])C.[NH2:8][C:9]1[CH:14]=[CH:13][N:12]=[C:11]([C:15]([O:17][CH3:18])=[O:16])[CH:10]=1>C(O)=O>[CH:1]([NH:8][C:9]1[CH:14]=[CH:13][N:12]=[C:11]([C:15]([O:17][CH3:18])=[O:16])[CH:10]=1)=[O:3]

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
NC1=CC(=NC=C1)C(=O)OC
Step Two
Name
Quantity
41.3 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
20 g
Type
solvent
Smiles
C(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
was stirred for 30 minutes at 50° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 2 hours at 70°-75° C
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After the removal of the solvent from the reaction mixture
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from ethanol (160 ml.)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(=O)NC1=CC(=NC=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 8.3 g
YIELD: CALCULATEDPERCENTYIELD 63.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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